Cas no 119628-83-0 (2-Cyclopentyl-3H-imidazo4,5-bpyridine)

2-Cyclopentyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with a cyclopentyl substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's rigid bicyclic framework enhances binding affinity in target interactions, while the cyclopentyl group contributes to lipophilicity, influencing solubility and bioavailability. Its versatility allows for further functionalization, enabling the synthesis of derivatives with tailored biological activity. The compound is particularly relevant in the development of kinase inhibitors and other therapeutic agents. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
2-Cyclopentyl-3H-imidazo4,5-bpyridine structure
119628-83-0 structure
Product name:2-Cyclopentyl-3H-imidazo4,5-bpyridine
CAS No:119628-83-0
MF:C11H13N3
MW:187.24102
CID:132239
PubChem ID:12730804

2-Cyclopentyl-3H-imidazo4,5-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 3H-Imidazo[4,5-b]pyridine,2-cyclopentyl-
    • 2-CYCLOPENTYL-1H-IMIDAZO[4,5-B]PYRIDINE
    • FT-0716028
    • CHEMBL221308
    • DTXSID40508333
    • 119628-83-0
    • 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
    • AKOS011057148
    • 2-Cyclopentyl-3H-imidazo4,5-bpyridine
    • Inchi: InChI=1S/C11H13N3/c1-2-5-8(4-1)10-13-9-6-3-7-12-11(9)14-10/h3,6-8H,1-2,4-5H2,(H,12,13,14)
    • InChI Key: DHCJZAGWHJCYOH-UHFFFAOYSA-N
    • SMILES: C1CCC(C2NC3C=CC=NC=3N=2)C1

Computed Properties

  • Exact Mass: 187.11109
  • Monoisotopic Mass: 187.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • PSA: 41.57

2-Cyclopentyl-3H-imidazo4,5-bpyridine PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM288485-1g
2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
119628-83-0 97%
1g
$154 2023-01-19
Chemenu
CM288485-5g
2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
119628-83-0 97%
5g
$439 2021-08-18
TRC
C199271-100mg
2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
119628-83-0
100mg
$ 115.00 2022-04-01
Alichem
A029182018-25g
2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
119628-83-0 97%
25g
$1656.24 2023-09-04
Alichem
A029182018-5g
2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
119628-83-0 97%
5g
$656.60 2023-09-04
Crysdot LLC
CD11334241-10g
2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
119628-83-0 97%
10g
$653 2024-07-18
Chemenu
CM288485-10g
2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
119628-83-0 97%
10g
$617 2021-08-18
TRC
C199271-500mg
2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
119628-83-0
500mg
$ 435.00 2022-04-01
TRC
C199271-1g
2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
119628-83-0
1g
$ 660.00 2022-04-01
Crysdot LLC
CD11334241-25g
2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
119628-83-0 97%
25g
$1126 2024-07-18

2-Cyclopentyl-3H-imidazo4,5-bpyridine Related Literature

Additional information on 2-Cyclopentyl-3H-imidazo4,5-bpyridine

2-Cyclopentyl-3H-imidazo[4,5-b]pyridine (CAS No. 119628-83-0)

2-Cyclopentyl-3H-imidazo[4,5-b]pyridine, also known by its CAS registry number 119628-83-0, is a heterocyclic organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are derivatives of imidazole fused with a pyridine ring. The presence of a cyclopentyl group at the 2-position of the imidazopyridine framework introduces interesting electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, making it more efficient and scalable for industrial applications. For instance, studies have explored the use of microwave-assisted synthesis and catalytic systems to enhance reaction rates and selectivity.

In terms of physical properties, 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 270-300 nm, which is characteristic of conjugated aromatic systems. These properties make it suitable for applications in optoelectronic materials and sensors.

The pharmacological profile of 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine has been extensively studied in recent years. Research indicates that this compound possesses moderate inhibitory activity against certain kinases, making it a potential lead compound for drug development. Additionally, studies have explored its anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic applications in chronic diseases such as neurodegenerative disorders and cardiovascular diseases.

Recent breakthroughs in computational chemistry have allowed researchers to model the interaction of 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine with biological targets at an atomic level. These studies provide insights into the molecular mechanisms underlying its bioactivity and guide further optimization efforts. For example, molecular docking simulations have revealed key interactions between the cyclopentyl group and hydrophobic pockets of target proteins, suggesting that this group plays a critical role in binding affinity.

In conclusion, 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine (CAS No. 119628-83-0) is a versatile compound with promising applications in multiple domains. Its unique structure, coupled with advancements in synthetic and computational techniques, positions it as a valuable tool for both academic research and industrial development. As ongoing studies continue to uncover new facets of its properties and potential uses, this compound is poised to make significant contributions to the fields of chemistry and pharmacology.

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